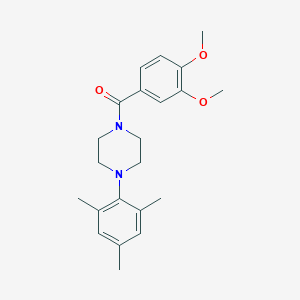
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and has shown potential in treating various types of cancers.
Mechanism of Action
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide targets the BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide blocks the activation of downstream signaling pathways and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also modulates the immune response and enhances the activity of immune cells, such as T cells and natural killer cells. Additionally, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in lab experiments include its high potency, selectivity, and favorable pharmacokinetic profile. However, the limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in different types of cancers.
Future Directions
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide. These include the evaluation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, and the development of novel formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in different types of cancers and to explore its potential in other therapeutic areas.
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide involves a series of chemical reactions that include the condensation of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methylpent-1-yn-3-ol in the presence of a base, followed by the reaction with N,N-dimethylformamide dimethyl acetal and hydrolysis of the resulting intermediate to yield 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Clinical trials are ongoing to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in cancer patients.
properties
Product Name |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C13H16ClNO3S |
Molecular Weight |
301.79 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16ClNO3S/c1-5-13(3,6-2)15-19(16,17)12-9-10(14)7-8-11(12)18-4/h1,7-9,15H,6H2,2-4H3 |
InChI Key |
FRQQCEHLRKOFFQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Canonical SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)












![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)